Furan-3-methanol-d2
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Overview
Description
Furan-3-methanol-d2, also known as 3-Hydroxymethylfuran, is a biochemical used for proteomics research . It has a molecular formula of C5H4D2O2 and a molecular weight of 100.11 .
Synthesis Analysis
Furan-3-methanol-d2 can be synthesized through various methods. For instance, it can be produced by the oxidation of furan-3-methanol with pyridinium chlorochromate . Other synthesis methods involve the use of Brønsted acid catalysts , and the conversion of furan into benzofuran .Molecular Structure Analysis
The molecular structure of Furan-3-methanol-d2 consists of a furan ring with a methanol group attached. The molecular formula is C5H4D2O2 .Chemical Reactions Analysis
Furan-3-methanol-d2 can undergo various chemical reactions. For example, it can be converted into benzofuran over a Brønsted acid catalyst . It can also yield furan-3-carboxaldehyde when oxidized with pyridinium chlorochromate .Physical And Chemical Properties Analysis
Furan-3-methanol-d2 is a flammable liquid . It has a molecular weight of 100.11 and a molecular formula of C5H4D2O2 .Scientific Research Applications
Material Science and Engineering
In material science, furan compounds play a crucial role in developing self-healing polymers through thermally reversible Diels–Alder chemistry. Furan and maleimide compounds construct thermally reversible crosslinked networks, showing removability and remendability, which are critical for developing high-performance self-healing materials (Liu & Chuo, 2013).
Biofuel Production
In the realm of biofuel production, furan-based compounds, such as 2,5-Dimethylfuran (DMF), are identified as promising biofuels for spark ignition engine applications. DMF, derived from renewable lignocellulosic biomass, offers a green solution to the ever-increasing shortage of fossil energy and its adverse effects on the global climate and environment. The synthesis process of DMF from biomass and its performance in comparison to commercial gasoline and ethanol are areas of significant interest (Hoang, Nižetić, & Ölçer, 2021).
Chemical Engineering and Catalysis
Chemical engineering research focuses on the valorization of furans, including the biocatalytic transformation of these compounds. Despite the inherent instability of furans, biocatalysis presents a high-selectivity, low-waste alternative for their synthetic modification. This approach is crucial for sustainable chemistry, aiming to reduce the ecological footprint of chemical processes (Domínguez de María & Guajardo, 2017).
Environmental Applications
Furans also have applications in environmental science, particularly in assessing paper degradation in transformers. Studies on service-aged transformers have explored the use of furans as indicators of paper insulation condition. This research contributes to improving the reliability and lifetime of power transformers (Ding et al., 2017).
Mechanism of Action
Target of Action
Furan-3-methanol-d2, like other furan derivatives, has been found to have a wide range of biological and pharmacological properties . The primary targets of furan derivatives are often microbial cells, making them effective antimicrobial agents . They have been used in the fight against bacterial strain-caused infections .
Mode of Action
Furan derivatives are known for their reactivity . They interact with their targets, often leading to changes in the target cells. For instance, some furan derivatives have been found to inhibit the growth of bacteria, acting as effective antibacterial agents .
Biochemical Pathways
For instance, some furan derivatives have been found to reduce furan aldehydes to furan alcohols under anaerobic conditions .
Result of Action
Furan derivatives are known for their wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Action Environment
The action, efficacy, and stability of Furan-3-methanol-d2 can be influenced by various environmental factors. For instance, the presence of certain catalysts can affect the transformation of furan compounds . Additionally, the use of biomass as an alternative source for biobased chemical feedstock has been found to have several benefits, including increased absorption of atmospheric CO2, thereby mitigating global warming .
Safety and Hazards
Future Directions
The future directions of Furan-3-methanol-d2 involve its potential use in sustainable chemicals production. The furan Diels–Alder (DA) cycloaddition is a powerful green methodology to upgrade bio-derived resources into valuable, renewable chemical products . The intricate interplay between kinetics and thermodynamics often complicates the understanding of this chemistry . Therefore, future research will likely focus on improving the efficiency of these reactions and expanding their scope .
properties
IUPAC Name |
dideuterio(furan-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c6-3-5-1-2-7-4-5/h1-2,4,6H,3H2/i3D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STJIISDMSMJQQK-SMZGMGDZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=COC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661987 |
Source
|
Record name | (Furan-3-yl)(~2~H_2_)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1216686-59-7 |
Source
|
Record name | (Furan-3-yl)(~2~H_2_)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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